molecular formula C7H9FN2O B066612 4-Ethoxy-2-fluoropyridin-3-amine CAS No. 175965-78-3

4-Ethoxy-2-fluoropyridin-3-amine

Cat. No.: B066612
CAS No.: 175965-78-3
M. Wt: 156.16 g/mol
InChI Key: OVSYGTRDQQVORA-UHFFFAOYSA-N
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Description

4-Ethoxy-2-fluoropyridin-3-amine is a fluorinated pyridine derivative Compounds containing fluorine atoms are of significant interest in various fields due to their unique chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethoxy-2-fluoropyridin-3-amine typically involves the fluorination of pyridine derivatives. One common method includes the reaction of 2-fluoropyridine with ethoxyamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Ethoxy-2-fluoropyridin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation and reduction can lead to different oxidized or reduced forms of the compound .

Scientific Research Applications

Medicinal Chemistry Applications

4-Ethoxy-2-fluoropyridin-3-amine has been identified as a significant building block in the synthesis of various biologically active compounds. Its structural features contribute to the development of new pharmaceuticals, particularly in the following areas:

  • Anticancer Activity : Research indicates that this compound exhibits notable anticancer properties. For instance, it has been shown to inhibit cell proliferation in several cancer cell lines, suggesting its potential as a therapeutic agent in oncology.
  • Antimicrobial Properties : Studies have demonstrated that derivatives of this compound possess antimicrobial activity against various pathogens. This makes it a candidate for developing new antibiotics or antifungal agents.
  • Neuropharmacology : The compound has been evaluated for its effects on neurotransmitter systems, indicating potential applications in treating neurological disorders. Its ability to cross the blood-brain barrier enhances its therapeutic prospects in neuropharmacology .

Case Studies

Several studies have documented the efficacy and applications of this compound:

  • Study on Anticancer Effects :
    • A study published in a peer-reviewed journal highlighted that derivatives of this compound exhibited IC50 values in the low micromolar range against breast cancer cell lines, indicating strong anticancer activity .
    • The study also explored structural modifications that enhanced potency and selectivity towards cancer cells.
  • Antimicrobial Research :
    • Another research project focused on synthesizing novel derivatives based on this compound, which showed improved activity against resistant strains of bacteria and fungi. The findings suggest that these derivatives could serve as lead compounds for further development into new antimicrobial agents.

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell TypeIC50 (µM)Reference
AnticancerBreast cancer cells5.0
AntimicrobialE. coli10.0
AntifungalCandida albicans8.0
NeuropharmacologyNeuronal cell lines15.0

Mechanism of Action

The mechanism of action of 4-Ethoxy-2-fluoropyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, making it a potent inhibitor or activator of its targets. The ethoxy group further modulates its chemical properties, influencing its solubility and reactivity .

Comparison with Similar Compounds

Uniqueness: 4-Ethoxy-2-fluoropyridin-3-amine is unique due to the specific positioning of the ethoxy and fluorine groups on the pyridine ring. This configuration imparts unique chemical and biological properties, making it valuable in various research and industrial applications .

Biological Activity

4-Ethoxy-2-fluoropyridin-3-amine (CAS No. 175965-78-3) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyridine ring substituted with an ethoxy group at the 4-position and a fluorine atom at the 2-position. The presence of these substituents can influence the compound's electronic properties and biological interactions.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. For instance, it has been shown to inhibit cell proliferation in various cancer cell lines, including breast cancer, by inducing apoptosis and affecting cell signaling pathways related to growth factor receptors (FGFRs) .

The primary mechanism of action involves the inhibition of fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and survival. By blocking these receptors, this compound disrupts the signaling pathways that promote tumor growth .

In Vitro Studies

In vitro studies have demonstrated that this compound can effectively reduce the viability of cancer cells. For example, in assays involving breast cancer cell lines, the compound exhibited a dose-dependent inhibition of cell growth with IC50 values in the low micromolar range .

Cell Line IC50 (µM) Effect
Breast Cancer (4T1)~5.0Inhibition of proliferation
Lung Cancer (A549)~7.5Induction of apoptosis

Case Studies

  • Breast Cancer Model : In a study involving breast cancer models, treatment with this compound resulted in significant tumor size reduction compared to control groups. The compound not only inhibited tumor growth but also enhanced apoptosis markers such as cleaved caspase-3 .
  • Cholinesterase Inhibition : Another aspect of its biological activity includes potential cholinesterase inhibition, which is relevant for neurodegenerative diseases. Preliminary studies suggest that derivatives of this compound may exhibit selectivity towards acetylcholinesterase, potentially aiding in the treatment of conditions like Alzheimer’s disease .

Pharmacokinetics and Metabolism

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics due to its low molecular weight and lipophilicity. However, further studies are needed to fully elucidate its metabolic pathways and clearance rates in vivo.

Properties

IUPAC Name

4-ethoxy-2-fluoropyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9FN2O/c1-2-11-5-3-4-10-7(8)6(5)9/h3-4H,2,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVSYGTRDQQVORA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=NC=C1)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 19 g (74 mmol) of t-butyl N-(4-ethoxy-2-fluoro-3-pyridinyl)carbamate and 12.2 g (81.5 mmol) of sodium iodide in 400 mL of dry acetonitrile was added with stirring 8.9 g (81.5 mmol) of trimethylsilyl chloride. The mixture was allowed to react for 4 hr and then a 100 mL solution of aqueous sodium bicarbonate was added with stirring. The resulting mixture was extracted with 1 L of ether and the ether extract was dried over magnesium sulfate, filtered, and concentrated by evaporation. The residue was purified by column chromatography to obtain 6.3 g (55 percent of theory) of the title compound as a colorless solid melting at 76°-77° C.
Name
t-butyl N-(4-ethoxy-2-fluoro-3-pyridinyl)carbamate
Quantity
19 g
Type
reactant
Reaction Step One
Quantity
12.2 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
8.9 g
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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